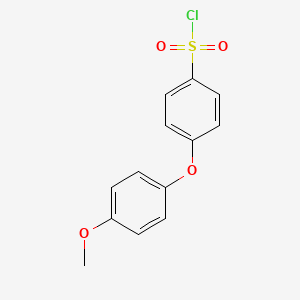

4-(4-methoxyphenoxy)benzenesulfonyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Methoxyphenoxy)benzenesulfonyl Chloride (4-MBSC) is a synthetic organic compound that is used in laboratory experiments as a reagent in a variety of reactions. It is a colorless solid at room temperature, and is insoluble in water. 4-MBSC is a versatile reagent, and is used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthetic Applications

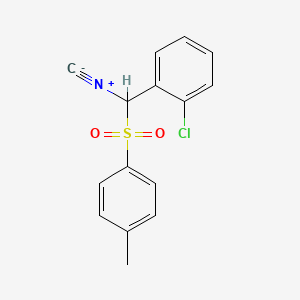

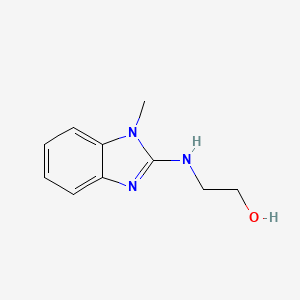

The compound and its derivatives are primarily used as intermediates in the synthesis of more complex molecules. For instance, the preparation of novel chiral compounds through reactions with benzimidazole or the development of new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides showcases its versatility in organic synthesis. These reactions often involve sulfonylation, showcasing the reagent's ability to introduce sulfonate groups into various molecular frameworks, leading to compounds with potential biological activity or material properties (Al–Douh, 2012), (Abbasi et al., 2019).

Material Science Applications

In materials science, derivatives of 4-(4-methoxyphenoxy)benzenesulfonyl chloride are used to modify the properties of materials. For example, the synthesis of new ferrocene-containing diamines and their use in epoxy resins demonstrate the compound's role in enhancing the properties of polymers, such as improving thermal stability or mechanical strength (Wright et al., 2001).

Catalysis and Polymerization

Catalysis

The compound has found applications in catalysis, particularly in the development of magnesium complexes incorporated by sulfonate phenoxide ligands. These catalysts have been effective in the ring-opening polymerization of cyclic esters, demonstrating the utility of sulfonate-containing compounds in polymer chemistry (Chen et al., 2010).

Polymer Science

In polymer science, derivatives of this compound have been used as latent curing agents in epoxy resin systems, showcasing the compound's utility in adjusting the curing behavior and properties of polymers (Lei et al., 2015).

Mecanismo De Acción

Target of Action

This compound belongs to the class of sulfonate esters, which are known to interact with a wide range of biological targets

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-methoxyphenoxy)benzenesulfonyl Chloride .

Análisis Bioquímico

Biochemical Properties

4-(4-Methoxyphenoxy)benzenesulfonyl Chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound is known to interact with various enzymes, including sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules . The interaction between this compound and these enzymes is crucial for the regulation of biochemical pathways and the modification of protein functions .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect various types of cells, including epithelial cells and immune cells, by altering their signaling mechanisms and metabolic activities . These changes can lead to significant impacts on cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It acts as an inhibitor of certain enzymes, thereby modulating their activity and influencing downstream biochemical pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s role in various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to alterations in its biochemical activity . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it may induce toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of this compound can significantly impact its biochemical activity and effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . This compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of this compound influences its interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

4-(4-methoxyphenoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIKIJUPJYLXDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394932 |

Source

|

| Record name | 4-(4-methoxyphenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370065-09-1 |

Source

|

| Record name | 4-(4-methoxyphenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.